4-Benzyl-3-phenyl-5-pyrazolone (CAS 40115-65-9) is a specialized pyrazolone derivative utilized primarily as a lipophilic building block and weakly acidic ligand in advanced organic synthesis and coordination chemistry [1]. Featuring a bulky C4-benzyl group and a C3-phenyl substituent, this compound exhibits predictable keto-enol tautomerism while offering enhanced organic solubility and steric shielding compared to lower alkyl analogs . For industrial and research buyers, it serves as a precursor for synthesizing pyrazolone-based dyes, pharmaceutical intermediates, and selective metal-extraction ligands, where the precise steric and electronic contributions of the benzyl moiety are required to dictate downstream reactivity and formulation compatibility [1].
Substituting 4-benzyl-3-phenyl-5-pyrazolone with its unsubstituted counterpart (3-phenyl-5-pyrazolone) or shorter-chain analogs (e.g., 4-methyl-3-phenyl-5-pyrazolone) fundamentally alters the thermodynamic stability and reactivity of the C4 position [1]. The absence of the bulky benzyl group in generic analogs leaves the C4 position vulnerable to over-alkylation or undesired bis-condensation reactions during complex synthesis, reducing batch reproducibility [1]. Furthermore, in solvent extraction or coordination applications, replacing the benzyl group with a methyl group reduces the ligand's lipophilicity and disrupts pi-pi stacking interactions, leading to altered phase separation kinetics and reduced metal complex stability in non-polar organic solvents .
Potentiometric titrations demonstrate that 4-benzyl-3-phenyl-5-pyrazolone possesses a pKa of 7.7, classifying it as a weak acid comparable to its 4-methyl analog but significantly less acidic than unsubstituted 1,3-diphenyl-5-pyrazolone (pKa 6.2) [1]. This precise acidity allows for controlled deprotonation and metal coordination at near-neutral pH ranges [1].
| Evidence Dimension | Aqueous pKa Value |
| Target Compound Data | 7.7 |
| Comparator Or Baseline | Unsubstituted 1,3-diphenyl-5-pyrazolone (pKa = 6.2) |
| Quantified Difference | 1.5 pKa units higher (weaker acid) |
| Conditions | Potentiometric titration in standardized aqueous/organic mixtures |
Allows for selective metal complexation or nucleophilic activation at slightly higher pH ranges without premature deprotonation.
As a mono-substituted pyrazolone at the C4 position, 4-benzyl-3-phenyl-5-pyrazolone inherently restricts further electrophilic attack compared to unsubstituted 3-phenyl-5-pyrazolone . The presence of the benzyl group limits reactivity to a single additional substitution, whereas the unsubstituted analog is prone to bis-alkylation, complicating purification workflows .
| Evidence Dimension | Available C4 Reaction Sites |
| Target Compound Data | 1 available site (mono-substituted baseline) |
| Comparator Or Baseline | Unsubstituted 3-phenyl-5-pyrazolone (2 available sites) |
| Quantified Difference | Complete suppression of bis-alkylation at the C4 position |
| Conditions | Standard electrophilic substitution/alkylation conditions |
Ensures high-purity mono-functionalized downstream products, reducing chromatographic purification costs and improving batch-to-batch reproducibility.
Infrared absorption spectra of 4-monosubstituted-3-phenyl-5-pyrazolones, including the 4-benzyl derivative, exhibit a distinct weak band in the hydrogen stretching region around 3300 cm-1, corresponding to the N-H bond [1]. This contrasts with N-phenylated analogs (e.g., 4-benzyl-1,3-diphenyl-5-pyrazolone), which lack this stretch and instead show a complex resolved triplet at 1635-1590 cm-1 [1].
| Evidence Dimension | IR Absorption Signature (N-H Stretch) |
| Target Compound Data | Presence of ~3300 cm-1 band |
| Comparator Or Baseline | 4-Benzyl-1,3-diphenyl-5-pyrazolone (Absence of ~3300 cm-1 band) |
| Quantified Difference | Qualitative presence vs. absence of N-H stretching frequency |
| Conditions | Perkin-Elmer spectrophotometric analysis |
Enables precise in-line spectroscopic monitoring of N-alkylation or coordination events during manufacturing workflows.
The inclusion of a C4-benzyl group increases the molecular weight (250.30 g/mol) and carbon count compared to the 4-methyl analog (174.20 g/mol), directly correlating to increased solubility in non-polar organic solvents . This structural modification provides essential pi-pi stacking capabilities absent in short-chain alkyl derivatives .
| Evidence Dimension | Molecular Weight / Hydrophobic Bulk |
| Target Compound Data | 250.30 g/mol (C4-Benzyl) |
| Comparator Or Baseline | 174.20 g/mol (C4-Methyl) |
| Quantified Difference | +76.1 g/mol of aromatic hydrophobic bulk |
| Conditions | Standard organic phase formulation |
Critical for solvent extraction formulations where the ligand and its metal complexes must remain soluble in non-polar organic phases.
Leveraging the controlled C4-reactivity and inherent steric hindrance of the benzyl group, this compound is suited for synthesizing complex edaravone analogs or other neuroprotective agents. Its mono-substituted nature prevents bis-alkylation during drug synthesis, ensuring higher yields of the target API compared to using unsubstituted pyrazolones [1].
With a precisely tuned pKa of 7.7 and enhanced organic solubility provided by the C4-benzyl moiety, this compound serves as a lipophilic ligand for the selective extraction of transition metals into non-polar phases. It provides greater phase separation and metal-complex stability in industrial hydrometallurgy compared to shorter-chain analogs (like 4-methyl derivatives) due to its increased hydrophobic bulk .
In dye manufacturing, the compound acts as a sterically hindered coupling component. The bulky benzyl group modulates the absorption spectrum and increases the dye's solubility in organic media, making it a specific choice over generic 3-phenyl-5-pyrazolone for targeted solvent-based pigment formulations .